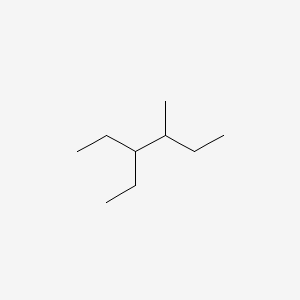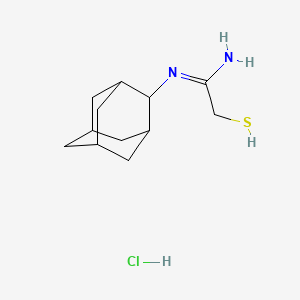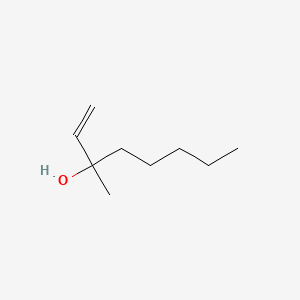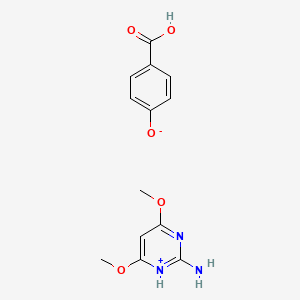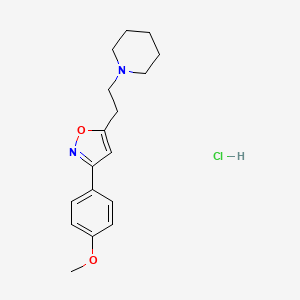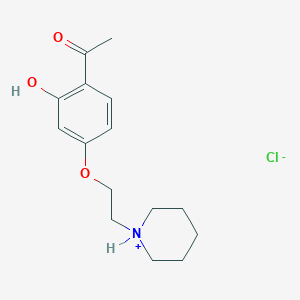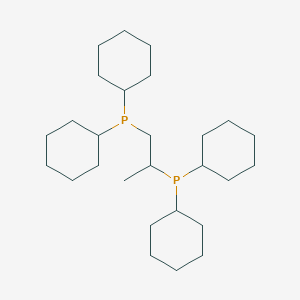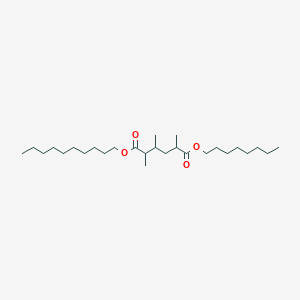
Hexanedioic acid, trimethyl-, decyl octyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanedioic acid, trimethyl-, decyl octyl ester is a chemical compound with the molecular formula C_22H_42O_4. It is a derivative of hexanedioic acid (also known as adipic acid) where the carboxylic acid groups are esterified with decyl and octyl alcohol groups. This compound is known for its applications in various scientific and industrial fields.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of hexanedioic acid with decyl and octyl alcohols. This reaction typically requires an acid catalyst (such as sulfuric acid) and heating under reflux conditions.
Industrial Production Methods: On an industrial scale, the production involves the use of a continuous esterification process with azeotropic distillation to remove water and drive the reaction to completion. The reaction is carried out in a reactor with a controlled temperature and pressure environment.
Types of Reactions:
Hydrolysis: The ester bonds in this compound can be hydrolyzed under acidic or basic conditions to yield hexanedioic acid and decyl/octyl alcohols.
Reduction: The compound can undergo reduction reactions to produce corresponding alcohols or alkanes.
Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives, such as dicarboxylic acids or ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) with heating.
Reduction: Catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon) under high pressure and temperature.
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) under controlled conditions.
Major Products Formed:
Hydrolysis: Hexanedioic acid and decyl/octyl alcohols.
Reduction: Decyl/octyl alcohols or alkanes.
Oxidation: Dicarboxylic acids or ketones.
Scientific Research Applications
Hexanedioic acid, trimethyl-, decyl octyl ester is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other chemical compounds and polymers.
Biology: The compound is used in biological studies to understand lipid metabolism and membrane dynamics.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which hexanedioic acid, trimethyl-, decyl octyl ester exerts its effects involves its interaction with biological membranes and enzymes. The compound can integrate into cell membranes, affecting membrane fluidity and permeability. It may also interact with specific enzymes, altering their activity and influencing metabolic pathways.
Molecular Targets and Pathways Involved:
Cell Membranes: Integration into lipid bilayers, affecting membrane properties.
Enzymes: Interaction with enzymes involved in lipid metabolism and signaling pathways.
Comparison with Similar Compounds
Dioctyl Adipate: Hexanedioic acid, dioctyl ester
Bis(2-ethylhexyl) Adipate: Hexanedioic acid, bis(2-ethylhexyl) ester
Properties
CAS No. |
26856-72-4 |
|---|---|
Molecular Formula |
C27H52O4 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
1-O-decyl 6-O-octyl 2,3,5-trimethylhexanedioate |
InChI |
InChI=1S/C27H52O4/c1-6-8-10-12-14-15-17-19-21-31-27(29)25(5)23(3)22-24(4)26(28)30-20-18-16-13-11-9-7-2/h23-25H,6-22H2,1-5H3 |
InChI Key |
CHHRPQGRBWDJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(C)C(C)CC(C)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


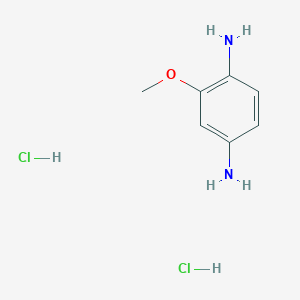

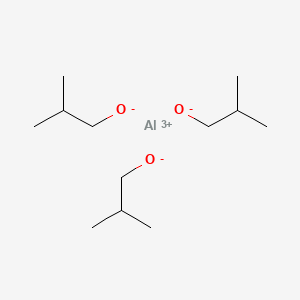
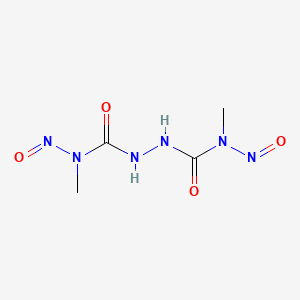
![tert-Butyl (4-{3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-oxopropyl}phenyl)carbamate](/img/structure/B15343668.png)
